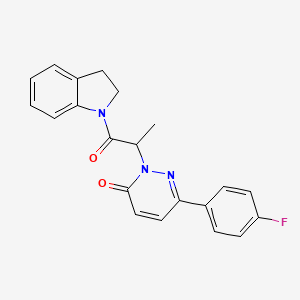

6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

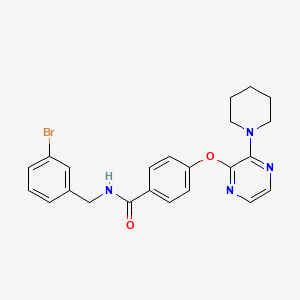

6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FIIN-3, and it has been studied extensively in recent years for its various properties.

Aplicaciones Científicas De Investigación

Cardioactive Agents

The pyridazinone moiety, especially 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, is a crucial structural component of numerous cardio-active agents. These compounds, including imazodan, pimobendan, and levosimendan, have either been used clinically or tested in clinical trials for their cardiovascular effects. This highlights the potential of pyridazinone derivatives in developing new treatments for heart-related conditions (M. Imran & Abida, 2016).

Antimicrobial Activity

Indolyl-substituted furanones and pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the capacity of such compounds to act against a range of bacterial and fungal pathogens, suggesting their utility in addressing antibiotic resistance and developing new antimicrobial agents (Wael S. I. Abou-Elmagd et al., 2015).

Anti-Inflammatory and Analgesic Activities

Research into pyridazinone derivatives has also uncovered their potential as anti-inflammatory and analgesic agents. These compounds have been tested in vivo for their effectiveness in reducing pain and inflammation, demonstrating significant activity with minimal gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for pain and inflammation management (M. Goekce et al., 2009).

Anticancer Properties

Pyridazinone derivatives have been synthesized and assessed for their anticancer activities, showing promise in inhibiting the viability of various human cancer cell lines. This research indicates the potential of pyridazinone-based compounds in cancer therapy, particularly through mechanisms involving antiangiogenic and antioxidant activities (V. T. Kamble et al., 2015).

Optical Properties and Fluorescence Applications

The synthesis of polyheterocyclic compounds, including indolizino[3,2-c]quinolines, showcases the optical properties of these molecules. Their fluorescence makes them suitable for various biomedical applications, such as fluorescent probes in aqueous systems. This aspect underscores the versatility of pyridazinone derivatives in scientific research beyond therapeutic uses (Sujin Park et al., 2015).

Mecanismo De Acción

Target of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. The presence of the fluorophenyl and pyridazinone groups may also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level

Propiedades

IUPAC Name |

2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-14(21(27)24-13-12-16-4-2-3-5-19(16)24)25-20(26)11-10-18(23-25)15-6-8-17(22)9-7-15/h2-11,14H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWLAFAZGNYMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)

![3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2988343.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2988350.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988352.png)

![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2988353.png)

![Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2988358.png)

![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)